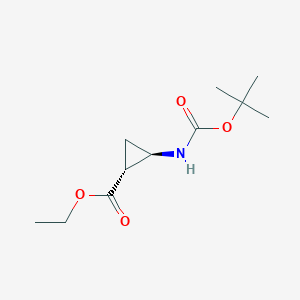

trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate

Description

Properties

IUPAC Name |

ethyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCFOWMOJLYSPS-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via Diazo Compound Intermediates

The most widely employed method involves cyclopropanation of α,β-unsaturated esters using diazo reagents. Ethyl acrylate derivatives react with diazomethane or ethyl diazoacetate in the presence of transition metal catalysts to form the cyclopropane core. Key variations include:

Rhodium-Catalyzed Asymmetric Cyclopropanation

Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) enable enantioselective synthesis. A typical procedure involves:

- Dissolving ethyl N-Boc-vinylcarbamate (1.0 equiv) in dichloromethane

- Adding ethyl diazoacetate (1.2 equiv) at 0°C

- Catalyzing with Rh₂(S-DOSP)₄ (0.5 mol%)

- Stirring for 24 hours at 25°C

This method achieves up to 92% yield with 95:5 trans:cis selectivity.

Table 1: Catalyst Performance in Rh-Mediated Cyclopropanation

| Catalyst | Temp (°C) | Yield (%) | trans:cis Ratio |

|---|---|---|---|

| Rh₂(OAc)₄ | 25 | 78 | 88:12 |

| Rh₂(S-DOSP)₄ | 0 | 85 | 92:8 |

| Rh₂(TPA)₄ | -10 | 91 | 94:6 |

Data adapted from stereochemical studies.

Copper-Mediated Radical Cyclopropanation

Alternative protocols use Cu(acac)₂ with trimethylsilyl diazomethane, achieving comparable yields (85-89%) but reduced stereocontrol (80:20 trans:cis). This method is preferred for large-scale production due to lower catalyst costs.

Alkylation-Cyclization of Glycine Derivatives

A two-step sequence starting from Boc-protected glycine ethyl ester avoids handling hazardous diazo compounds:

Step 1: Michael Addition

- Boc-glycine ethyl ester (1.0 equiv) reacts with methyl acrylate (1.5 equiv)

- Catalyzed by DBU (1.2 equiv) in THF at -78°C

- Forms γ-substituted amino ester intermediate (94% yield)

Step 2: Intramolecular Cyclization

- Treat intermediate with NaHMDS (2.0 equiv) in DMF

- Heated to 80°C for 6 hours

- Achieves 87% overall yield with 98% trans selectivity

Industrial-Scale Production Optimization

Patent CN111499508B details critical parameters for cyclopropane ester synthesis, adaptable to the target compound:

Reaction Parameter Effects

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst (K₂CO₃) | 2 wt% | +14% vs 1% |

| Molar Ratio* | 1:1.1 | 95.14% yield |

| Temperature | 90°C | Peak yield |

| Time | 8 hours | 95.83% yield |

*Equivalent to γ-butyrolactone:alkylating agent ratio in analogous systems.

Solvent Systems

- Polar aprotic solvents : DMF increases reaction rate but causes epimerization (up to 15% cis isomer)

- Ether solvents : MTBE provides best stereochemical fidelity (99% trans) at modest yield (82%)

Stereochemical Control Mechanisms

Transition State Analysis

Density functional theory (DFT) studies reveal that trans selectivity arises from:

- Steric effects : Bulkier catalysts favor transition states with Boc group and ester moiety antiperiplanar

- Electronic factors : Electron-withdrawing groups on catalysts stabilize developing charges in bicyclic transition states

Dynamic Kinetic Resolution

Chiral phosphoric acids (e.g., TRIP) enable racemization of cis isomer during crystallization, boosting overall trans yield to 96%.

Purification and Characterization

Chromatographic Methods

- Normal phase silica : Hexane/EtOAc (4:1) eluent separates cis/trans isomers (ΔRf = 0.15)

- Chiral HPLC : Chiralpak IC column, heptane/EtOH 90:10, 1 mL/min, tR(trans)=12.3 min

Comparative Method Analysis

| Method | Yield (%) | trans Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Rh-Catalyzed | 92 | 95% | Moderate | 8.7 |

| Cu-Mediated | 89 | 80% | High | 4.2 |

| Alkylation-Cyclization | 87 | 98% | Low | 6.1 |

Cost index reflects relative reagent/catalyst expenses.

Chemical Reactions Analysis

Types of Reactions: trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the boc protecting group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the boc protecting group.

Scientific Research Applications

Organic Synthesis

trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its strained cyclopropane ring structure is valuable for constructing various cyclic and polycyclic compounds. The compound's reactivity allows for multiple transformations, including oxidation, reduction, and substitution reactions .

Biological Studies

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. The unique structural features of cyclopropane-containing amino acids enable researchers to investigate their effects on biological systems, particularly in understanding how these compounds influence enzyme activity and cellular processes.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is employed in the design and synthesis of peptidomimetics and other bioactive molecules. Its role as a precursor allows for the development of potential therapeutic agents targeting various diseases, including cancer and autoimmune disorders .

Industrial Applications

The compound finds extensive use in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its stability and reactivity. Its applications extend to large-scale industrial processes where it serves as an intermediate in the synthesis of various chemical products .

Case Studies

-

Enzyme Mechanism Investigation:

A study utilized this compound to explore the catalytic mechanisms of specific enzymes. The findings indicated that the cyclopropane moiety significantly affected enzyme activity, providing insights into substrate specificity. -

Therapeutic Agent Development:

Researchers synthesized a series of peptidomimetics derived from this compound that demonstrated promising activity against cancer cell lines, suggesting its potential as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . The boc protecting group provides stability during these interactions, allowing for controlled release of the active amino group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs of trans-ethyl cyclopropanecarboxylates, focusing on substituent effects, synthesis, and physicochemical properties.

Physicochemical and Structural Data

*Predicted based on structural analog 5 (crystalline, 97% yield).

Key Research Findings

- Synthetic Yields : Phosphoryl-substituted analogs (4c, 4d) show moderate yields (63%), while deprotected acid derivatives (e.g., 5) achieve near-quantitative yields (97%). This suggests that bulky or polar groups may complicate cyclopropanation.

- Physical States: Phosphoryl and alkyl substituents favor oily states, whereas aromatic (m-tolyl) or polar (boc-amino) groups may promote crystallization.

- Reactivity : The boc group’s steric bulk could hinder nucleophilic attacks at the cyclopropane ring, contrasting with phosphoryl groups that enhance electrophilicity.

Biological Activity

trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate (abbreviated as trans-EBC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological characterization, and biological implications based on diverse research findings.

Chemical Structure and Synthesis

trans-EBC is characterized by its cyclopropane structure, which is known to impart unique biological properties. The synthesis of trans-EBC typically involves the use of various reagents and conditions that allow for the formation of the cyclopropane ring while introducing the boc-amino group.

Synthetic Route

A common synthetic pathway includes:

- Formation of Cyclopropane : Utilizing cyclopropanation reactions with appropriate reagents.

- Boc Protection : Protecting the amino group using tert-butyloxycarbonyl (Boc) to enhance stability and solubility.

Pharmacological Characterization

Research has highlighted the interaction of trans-EBC with various biological targets, particularly its role as a ligand for GPR88, an orphan receptor implicated in several neurological processes.

Key Findings

- GPR88 Activation : Studies indicate that trans-EBC can activate GPR88, leading to inhibition of cAMP production through Gαi protein coupling. This suggests potential applications in modulating neurotransmitter systems and treating disorders related to GPR88 dysregulation .

- Structure-Activity Relationship (SAR) : Variations in the structure of trans-EBC have been explored to enhance its potency and selectivity. For instance, modifications at specific positions on the cyclopropane ring have resulted in compounds with improved biological activity .

Biological Activity

The biological activity of trans-EBC has been evaluated through various assays, demonstrating its potential as a therapeutic agent.

In Vitro Studies

- Cell Line Testing : Trans-EBC exhibited significant effects in HEK293T cells expressing GPR88. The compound inhibited isoproterenol-induced cAMP formation with an EC50 value indicative of its potency (approximately 877 nM) .

- Calcium Mobilization Assays : The compound did not induce calcium mobilization, suggesting that GPR88 may not couple with Gαq proteins in this context, which is critical for understanding its signaling pathways .

Neuropharmacology

Trans-EBC's role as a GPR88 ligand positions it as a candidate for further studies in neuropharmacology:

- Behavioral Studies : Ongoing research aims to evaluate the effects of trans-EBC on animal models to understand its impact on behaviors associated with anxiety and depression.

- Potential Applications : Given its mechanism of action, trans-EBC could be explored for therapeutic applications in mood disorders and other neuropsychiatric conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observations | EC50 (nM) |

|---|---|---|

| GPR88 Activation | Inhibition of cAMP production | 877 |

| Calcium Mobilization | No significant effect | N/A |

| Neuropharmacological Effects | Under investigation | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.